Methyl succinyl chloride

Description

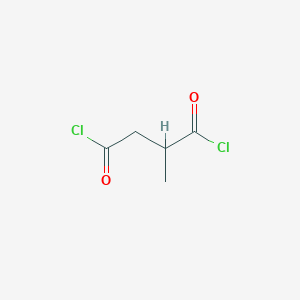

Structure

3D Structure

Properties

IUPAC Name |

2-methylbutanedioyl dichloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl2O2/c1-3(5(7)9)2-4(6)8/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWGXLRRTBBCVMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80500977 | |

| Record name | 2-Methylbutanedioyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

44806-45-3 | |

| Record name | 2-Methylbutanedioyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl Succinyl Chloride: A Technical Guide for Synthetic Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Methyl Succinyl Chloride, a bifunctional reagent widely utilized in organic synthesis. Its structure, incorporating both a methyl ester and a reactive acyl chloride, makes it a valuable building block for the introduction of a four-carbon chain with differentiated termini, a common motif in pharmaceuticals and advanced materials. This guide details its chemical and physical properties, provides established experimental protocols for its synthesis and application, and outlines its key structural and reactive characteristics.

Chemical Structure and Identifiers

This compound, systematically named methyl 4-chloro-4-oxobutanoate , is the monomethyl ester and monoacyl chloride derivative of succinic acid. The molecule consists of a four-carbon backbone with a methyl ester at one terminus and a highly reactive acyl chloride at the other.

Caption: 2D Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | methyl 4-chloro-4-oxobutanoate | [1] |

| Synonyms | This compound, 3-(Carbomethoxy)propionyl chloride, Methyl 3-(chloroformyl)propionate, Succinic acid monomethyl ester chloride, 4-Methoxy-4-oxobutanoyl chloride | |

| CAS Number | 1490-25-1 | [1] |

| Molecular Formula | C₅H₇ClO₃ | [1] |

| Molecular Weight | 150.56 g/mol | |

| InChI Key | SRXOJMOGPYFZKC-UHFFFAOYSA-N | [1] |

| Canonical SMILES | COC(=O)CCC(=O)Cl | [1] |

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a pungent odor, characteristic of acyl chlorides.[2] It is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Appearance | Clear, colorless to light yellow liquid | [1] |

| Boiling Point | 58-65 °C at 3 mmHg | [3] |

| Density | 1.223 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.440 | [3] |

| Flash Point | 74 °C (165.2 °F) - closed cup | [2][3] |

| Solubility | Reacts violently with water. Soluble in common anhydrous organic solvents (e.g., dichloromethane, THF, diethyl ether). | [2] |

| Stability | Moisture-sensitive. Stable under recommended storage conditions (refrigerated, under inert atmosphere). |

Spectroscopic Data

While full experimental spectra are not widely published in public databases, the structural features of this compound lead to predictable spectroscopic signals. Commercial suppliers confirm that the infrared spectrum of their material conforms to the expected structure.[1]

Table 3: Predicted Spectroscopic Characteristics

| Technique | Feature | Predicted Chemical Shift / Frequency |

| ¹H NMR (CDCl₃) | -O-CH₃ (s, 3H) | δ 3.7 ppm |

| -CO-CH₂ - (t, 2H) | δ 2.7 ppm | |

| -CH₂ -COCl (t, 2H) | δ 3.2 ppm | |

| ¹³C NMR (CDCl₃) | C H₃-O- | δ 52 ppm |

| -O-CO-C H₂- | δ 29 ppm | |

| -C H₂-COCl | δ 45 ppm | |

| -O-C =O (Ester) | δ 173 ppm | |

| -C =O (Acyl Chloride) | δ 174 ppm | |

| IR (Neat) | C=O Stretch (Acyl Chloride) | ~1800 cm⁻¹ (strong) |

| C=O Stretch (Ester) | ~1740 cm⁻¹ (strong) | |

| C-O Stretch | ~1200-1100 cm⁻¹ (strong) |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically a two-step process starting from succinic anhydride (B1165640). The first step involves the selective mono-esterification to form the precursor, Monomethyl succinate (B1194679), followed by chlorination to yield the final product.

Caption: Synthesis workflow for this compound.

Protocol 4.1.1: Synthesis of Monomethyl Succinate

This protocol is adapted from established procedures for the methanolysis of succinic anhydride.[4]

-

Materials:

-

Succinic anhydride (1.0 eq)

-

Anhydrous Methanol (1.2 eq)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add succinic anhydride and anhydrous methanol.

-

Heat the mixture to reflux with vigorous stirring. Continue heating for approximately 1-2 hours, or until all the succinic anhydride has dissolved and a homogeneous solution is formed.

-

After the reaction is complete, remove the excess methanol under reduced pressure using a rotary evaporator.

-

The resulting residue will solidify upon cooling. If necessary, cool the flask in an ice bath to promote crystallization.

-

The resulting white solid, Monomethyl succinate, can be used in the next step without further purification. The yield is typically high (>95%).

-

Protocol 4.1.2: Synthesis of this compound

This protocol is based on the conversion of a carboxylic acid to an acyl chloride using oxalyl chloride.[1]

-

Materials:

-

Monomethyl succinate (1.0 eq)

-

Oxalyl chloride (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic amount, ~1-2 drops)

-

-

Procedure:

-

In a fume hood, dissolve Monomethyl succinate in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add a catalytic amount of DMF (1-2 drops) to the solution.

-

Slowly add oxalyl chloride dropwise to the stirred solution at room temperature. Vigorous gas evolution (CO₂, CO, HCl) will be observed. Maintain a steady but controlled rate of addition.

-

After the addition is complete, allow the reaction to stir at room temperature for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Once the reaction is complete, carefully concentrate the reaction mixture under reduced pressure to remove the solvent and any excess oxalyl chloride.

-

The resulting crude liquid is this compound. It can be purified by vacuum distillation (58-65 °C at 3 mmHg) to yield a colorless liquid.

-

Application: Friedel-Crafts Acylation

This compound is an effective electrophile in Friedel-Crafts acylation reactions to attach the 4-methoxy-4-oxobutanoyl group to aromatic rings, a key step in the synthesis of various pharmaceutical intermediates.

References

- 1. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. Methyl 4-chloro-4-oxobutyrate 97 1490-25-1 [sigmaaldrich.com]

- 3. Methyl 4-chloroacetoacetate | C5H7ClO3 | CID 36240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 4-Chloro-4-oxobutyrate | 1490-25-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Physical and chemical properties of Methyl succinyl chloride.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl succinyl chloride, also known by its IUPAC name methyl 4-chloro-4-oxobutanoate, is a bifunctional organic compound featuring both a methyl ester and a highly reactive acyl chloride group.[1][2][3][4][5][6] This unique structure makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and fine chemical industries.[7][8] Its ability to act as a versatile building block for introducing a four-carbon chain with differential reactivity at each end allows for the construction of complex molecular architectures.[8] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and its applications in drug development.

Physical Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[1][2] It is sensitive to moisture and should be handled with care.[1][2] The key physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1490-25-1 | [1][2][3][4][5][6] |

| Molecular Formula | C₅H₇ClO₃ | [1][2] |

| Molecular Weight | 150.56 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 58-65 °C at 3 mmHg (4 hPa) | [4][5] |

| Density | 1.223 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.44 | [4] |

| Flash Point | 74 °C (closed cup) | [4] |

| Solubility | Reacts with water. Soluble in many organic solvents. | [1][2] |

Chemical Properties

The chemical reactivity of this compound is dominated by the acyl chloride functional group, which is a strong electrophile susceptible to nucleophilic attack.[2] The methyl ester group is significantly less reactive, allowing for selective transformations.

Reactivity

-

Acylation Reactions: As a potent acylating agent, this compound readily reacts with a variety of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters.[2] These reactions typically proceed rapidly and are often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

-

Reaction with Alcohols: The reaction with alcohols yields the corresponding diester of succinic acid. This is a standard esterification reaction where the alcohol oxygen acts as a nucleophile.

-

Reaction with Amines: Primary and secondary amines react to form amides. The reaction is generally vigorous and exothermic.

-

Hydrolysis: this compound is highly sensitive to moisture and hydrolyzes in the presence of water to form methyl hydrogen succinate (B1194679) and hydrochloric acid.[2] This necessitates handling the compound under anhydrous conditions.

-

Friedel-Crafts Acylation: The acyl chloride group can participate in Friedel-Crafts acylation reactions with aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the 3-(methoxycarbonyl)propanoyl group onto the aromatic ring.

Stability and Storage

This compound is stable under anhydrous conditions.[9] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture, heat, and sources of ignition.[9] It is incompatible with strong bases, alcohols, and oxidizing agents.[9]

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound is the reaction of monomethyl succinate with a chlorinating agent, such as thionyl chloride.

Experimental Workflow for Synthesis

References

- 1. researchgate.net [researchgate.net]

- 2. 1490-25-1|Methyl 4-chloro-4-oxobutanoate|BLD Pharm [bldpharm.com]

- 3. scbt.com [scbt.com]

- 4. Methyl 4-chloro-4-oxobutyrate 97 1490-25-1 [sigmaaldrich.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Methyl 4-Chloro-4-oxobutyrate | 1490-25-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. Succinylcholine Chloride synthesis - chemicalbook [chemicalbook.com]

- 8. Methyl 4-chloroacetoacetate | C5H7ClO3 | CID 36240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Process For Preparation Of Succinylcholine Chloride Dihydrate. [quickcompany.in]

An In-depth Technical Guide to Methyl Succinyl Chloride for Researchers

Foreword: This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the chemical intermediate, methyl succinyl chloride. This document provides detailed information on its chemical identity, physical properties, synthesis, and reactivity. Special emphasis is placed on experimental protocols and the visualization of chemical processes to aid in laboratory applications.

Chemical Identity and Properties

This compound, also known as methyl 4-chloro-4-oxobutanoate or 3-(carbomethoxy)propionyl chloride, is a key bifunctional molecule widely utilized in organic synthesis.[1][2][3] Its structure incorporates both an ester and a highly reactive acyl chloride functional group, making it a versatile building block for the introduction of a succinyl methyl ester moiety into a target molecule.[1]

Identifiers

A comprehensive list of identifiers for this compound is provided below to facilitate its unambiguous identification in databases and literature.

| Identifier | Value |

| CAS Number | 1490-25-1 |

| Molecular Formula | C₅H₇ClO₃ |

| Molecular Weight | 150.56 g/mol |

| IUPAC Name | methyl 4-chloro-4-oxobutanoate |

| Synonyms | 3-(Carbomethoxy)propionyl chloride, Methyl 3-(chloroformyl)propionate, Succinic acid monomethyl ester chloride, Methyl succinate (B1194679) monochloride[1] |

| InChI | InChI=1S/C5H7ClO3/c1-9-5(8)3-2-4(6)7/h2-3H2,1H3[1] |

| InChI Key | SRXOJMOGPYFZKC-UHFFFAOYSA-N[1] |

| Canonical SMILES | COC(=O)CCC(=O)Cl |

Physical and Chemical Properties

The table below summarizes the key physical and chemical properties of this compound.

| Property | Value |

| Appearance | Colorless to pale yellow liquid[1] |

| Odor | Pungent[1] |

| Density | 1.223 g/mL at 25 °C |

| Boiling Point | 58-65 °C at 3 mmHg |

| Refractive Index | n20/D 1.440 |

| Flash Point | 74 °C (165.2 °F) - closed cup |

| Reactivity | Highly reactive acylating agent; sensitive to moisture.[1] |

Synthesis of this compound

This compound is typically prepared in a two-step sequence starting from succinic anhydride (B1165640). The first step involves the methanolysis of the anhydride to form the monoester, methyl hydrogen succinate. The subsequent step is the chlorination of the carboxylic acid moiety using a chlorinating agent like thionyl chloride.

Experimental Protocol: Synthesis of Methyl Hydrogen Succinate

This procedure is adapted from a method described for the preparation of the mono-methyl ester of succinic acid.

Materials:

-

Succinic anhydride (1 mole)

-

Anhydrous methanol (excess)

Procedure:

-

A mixture of succinic anhydride and excess anhydrous methanol is refluxed.

-

The reaction is monitored until the succinic anhydride has completely dissolved and reacted, which typically takes about one to two hours.

-

The excess methanol is then removed by distillation under reduced pressure.

-

The resulting liquid residue is poured into a crystallizing dish and cooled to induce crystallization.

-

The crystallized methyl hydrogen succinate is dried in a vacuum desiccator to a constant weight. The expected yield is typically high, around 95-96%.

Experimental Protocol: Synthesis of this compound

This robust protocol is based on the procedure published in Organic Syntheses.

Materials:

-

Methyl hydrogen succinate (2 moles, 264 g)

-

Thionyl chloride (4 moles, 290 mL)

Procedure:

-

In a 1-liter flask equipped with a reflux condenser and a gas trap (to handle the evolved HCl), place methyl hydrogen succinate and thionyl chloride.

-

Warm the solution in a water bath at 30–40°C for 3 hours. It is crucial to perform this step in a well-ventilated fume hood.

-

After the reaction period, remove the excess thionyl chloride and dissolved hydrogen chloride by distillation under reduced pressure. An electric heating mantle is suitable for this purpose.

-

The residual liquid is then distilled under high vacuum. Collect the fraction boiling at 58–65°C at a pressure of approximately 3 mm Hg. The yield of this compound is expected to be in the range of 88-91%.

Reactivity and Applications in Synthesis

As an acyl chloride, this compound is a potent electrophile at the carbonyl carbon of the acyl chloride group. It readily undergoes nucleophilic acyl substitution reactions with a wide range of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters, respectively.[1] This reactivity makes it a valuable reagent in the synthesis of pharmaceuticals and other complex organic molecules.[4]

Role in Drug Development

Spectroscopic Data (Predicted)

Predicted ¹H NMR Spectral Data

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| -O-CH₃ | ~3.7 | Singlet | 3H |

| -C(=O)-CH₂ - | ~3.2 | Triplet | 2H |

| -CH₂ -COOCH₃ | ~2.7 | Triplet | 2H |

Predicted ¹³C NMR Spectral Data

| Carbon | Chemical Shift (ppm) |

| -C =O (Acyl Chloride) | ~173 |

| -C =O (Ester) | ~172 |

| -O-C H₃ | ~52 |

| -C H₂-C(=O)Cl | ~40 |

| -C H₂-C(=O)O- | ~29 |

Predicted FT-IR Spectral Data

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C=O Stretch (Acyl Chloride) | 1820 - 1790 | Strong |

| C=O Stretch (Ester) | 1750 - 1735 | Strong |

| C-H Stretch (Alkyl) | 2995 - 2850 | Medium |

| C-O Stretch (Ester) | 1300 - 1000 | Strong |

Disclaimer: The spectroscopic data provided above are predictions based on typical chemical shifts and absorption frequencies for the functional groups present in this compound. Actual experimental data may vary depending on the solvent and other experimental conditions. It is highly recommended to acquire experimental spectra for confirmation of product identity and purity.

References

A Technical Guide to the Synthesis of Methyl Succinyl Chloride from Succinic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of methyl succinyl chloride, a valuable bifunctional molecule used in organic synthesis and drug development. The synthesis is a two-step process commencing with the ring-opening of succinic anhydride (B1165640) by methanol (B129727) to yield monomethyl succinate (B1194679), which is subsequently chlorinated to produce the final acid chloride. This guide details the reaction mechanisms, experimental protocols, and critical process parameters.

Overall Synthesis Pathway

The conversion of succinic anhydride to this compound is achieved in two sequential reaction steps:

-

Methanolysis: The nucleophilic attack of methanol on succinic anhydride leads to the opening of the cyclic anhydride ring, forming monomethyl succinate (also known as 3-carbomethoxypropanoic acid).[1]

-

Chlorination: The carboxylic acid group of monomethyl succinate is converted to an acyl chloride using a suitable chlorinating agent, such as thionyl chloride or oxalyl chloride, to yield this compound (methyl 4-chloro-4-oxobutanoate).[2][3]

The overall transformation is illustrated below.

Caption: Overall two-step reaction pathway.

Step 1: Synthesis of Monomethyl Succinate

Monomethyl succinate is prepared by the straightforward esterification of succinic anhydride with methanol.[4] The reaction involves heating the mixture, typically under reflux, until the anhydride is fully consumed.[5]

Experimental Protocols

Several methods have been reported for this synthesis, differing slightly in scale, solvent volume, and reaction time.

Method A: High Concentration Reflux [4]

-

Combine 400 g (4.0 mol) of succinic anhydride and 200 mL of anhydrous methanol in a reaction vessel equipped with a stirrer and a reflux condenser.

-

Heat the mixture to reflux. The reaction system should become a homogeneous solution in approximately 35 minutes.

-

Continue to reflux for an additional 30 minutes to ensure the reaction goes to completion.

-

Remove the excess methanol under reduced pressure.

-

Pour the hot reaction mixture into a large crystallizing dish and allow it to cool and solidify.

-

Dry the resulting solid under vacuum to a constant weight to yield monomethyl succinate.

Method B: Stoichiometric Reflux [5]

-

In a flask, combine 80.02 g (799.6 mmol) of succinic anhydride and 38.9 mL of dry methanol (960.4 mmol).

-

Heat the mixture at reflux with vigorous shaking using a steam bath until all the succinic anhydride has dissolved (approximately 18-20 minutes).

-

Continue heating at reflux for an additional 25 minutes.

-

Remove the excess methanol under reduced pressure.

-

Cool the residue in an ice bath to induce crystallization.

-

Filter the white precipitate and triturate with water.

-

Dry the solid under vacuum until a constant weight is achieved.

Workflow Diagram: Synthesis of Monomethyl Succinate

Caption: Experimental workflow for monomethyl succinate synthesis.

Quantitative Data Summary: Monomethyl Succinate Synthesis

| Parameter | Method A[4] | Method B[5] |

| Succinic Anhydride | 400 g (4.0 mol) | 80.02 g (0.80 mol) |

| Methanol | 200 mL | 38.9 mL (0.96 mol) |

| Molar Ratio (Anhydride:MeOH) | ~1:1.25 | ~1:1.2 |

| Reaction Time | ~65 minutes | ~45 minutes |

| Work-up | Vacuum removal, crystallization | Vacuum removal, crystallization, water wash |

| Reported Yield | 95% (502-507 g) | 93.6% (98.89 g) |

Step 2: Synthesis of this compound

The conversion of the carboxylic acid in monomethyl succinate to an acid chloride is a critical step. This is typically achieved using oxalyl chloride or thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).[2][3] this compound is also known as methyl 4-chloro-4-oxobutanoate.[6]

Experimental Protocols

Method C: Using Oxalyl Chloride [2]

-

In a single-necked flask, dissolve 2.0 g of monomethyl succinate in 15 mL of methylene (B1212753) chloride.

-

With stirring, add 3.9 g of oxalyl chloride dropwise.

-

Add 1-2 drops of N,N-dimethylformamide (DMF) as a catalyst.

-

Allow the reaction to proceed for 2 hours at room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess oxalyl chloride, yielding the crude product.

Method D: Using Thionyl Chloride (General Protocol) While a specific protocol for this exact substrate is not detailed in the provided search results, a general procedure for converting carboxylic acids to acid chlorides using thionyl chloride is well-established.[3][7]

-

Charge a two-necked, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser (fitted with a gas outlet to a trap) with monomethyl succinate.

-

Add thionyl chloride (approximately 2.0 equivalents).

-

Optionally, add a catalytic amount of DMF.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, or until gas evolution (SO₂ and HCl) ceases.[3]

-

After cooling to room temperature, remove the excess thionyl chloride under vacuum to yield the crude acid chloride.

Workflow Diagram: Synthesis of this compound

Caption: Experimental workflow for this compound synthesis.

Quantitative Data Summary: this compound Synthesis

| Parameter | Method C (Oxalyl Chloride)[2] |

| Monomethyl Succinate | 2.0 g |

| Chlorinating Agent | 3.9 g Oxalyl Chloride |

| Solvent | 15 mL Methylene Chloride |

| Catalyst | 1-2 drops DMF |

| Reaction Time | 2 hours |

| Temperature | Room Temperature |

| Reported Yield | 91.3% (2.1 g) |

Note on Safety: Thionyl chloride and oxalyl chloride are corrosive and react violently with water, releasing toxic gases (SO₂, HCl, CO, CO₂).[3][7] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Physicochemical and Spectroscopic Data

Proper characterization of the intermediate and final product is essential for confirming identity and purity.

| Property | Monomethyl Succinate[4][5] | This compound[8] |

| CAS Number | 3878-55-5 | 1490-25-1 |

| Molecular Formula | C₅H₈O₄ | C₅H₇ClO₃ |

| Molecular Weight | 132.11 g/mol | 150.56 g/mol |

| Appearance | White crystalline solid | Colorless to pale yellow liquid |

| Melting Point | 54-59 °C | N/A |

| Boiling Point | 151 °C | 58-65 °C @ 3 mmHg |

| Density | 1.21 g/cm³ | 1.223 g/mL at 25 °C |

| ¹H NMR (CDCl₃, 400 MHz) | 3.71 (s, 3H), 2.63-2.71 (m, 4H) | - |

| ¹³C NMR (CDCl₃, 100 MHz) | 178.75, 173.04, 52.40, 29.33, 29.02 | - |

References

- 1. Formulate a mechanism for the reaction of butanedioic (succinic) anhydrid.. [askfilo.com]

- 2. Methyl 4-chloro-4-oxobutanoate synthesis - chemicalbook [chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Mono-methyl succinate synthesis - chemicalbook [chemicalbook.com]

- 6. CAS 1490-25-1: this compound | CymitQuimica [cymitquimica.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chemsynthesis.com [chemsynthesis.com]

An In-depth Technical Guide to the Key Reactive Sites of Methyl Succinyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl succinyl chloride is a bifunctional molecule of significant interest in organic synthesis, particularly in the development of novel pharmaceutical agents and functionalized materials. Its value stems from the differential reactivity of its two key functional groups: a highly reactive acyl chloride and a more stable methyl ester. This technical guide provides a comprehensive analysis of these reactive sites, detailing their chemical properties, relative reactivity, and susceptibility to nucleophilic attack. Detailed experimental protocols for key transformations, including esterification, amidation, and Friedel-Crafts acylation, are provided to enable practical application of this versatile reagent.

Introduction to this compound

This compound, also known as methyl 4-chloro-4-oxobutanoate or 3-(carbomethoxy)propionyl chloride, is a derivative of succinic acid.[1] Its structure incorporates two distinct carbonyl-based functional groups, which dictates its chemical behavior and synthetic utility. The presence of both a highly reactive acyl chloride and a less reactive methyl ester allows for selective chemical modifications, making it a valuable building block in multi-step syntheses.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1490-25-1[1] |

| Molecular Formula | C₅H₇ClO₃[1] |

| Molecular Weight | 150.56 g/mol |

| Appearance | Colorless to pale yellow liquid[1] |

| Odor | Pungent[1] |

Analysis of Key Reactive Sites

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbons in its two functional groups. However, the degree of electrophilicity and the nature of the leaving group differ significantly between the acyl chloride and the methyl ester, leading to a predictable hierarchy of reactivity.

The Acyl Chloride: The Primary Reactive Site

The acyl chloride moiety is the most reactive site on the this compound molecule.[1] This high reactivity is attributed to two main factors:

-

Inductive Effect: The highly electronegative chlorine and oxygen atoms pull electron density away from the carbonyl carbon, making it highly electrophilic and susceptible to nucleophilic attack.

-

Excellent Leaving Group: The chloride ion (Cl⁻) is an excellent leaving group due to its low basicity and high stability in solution.

This combination of factors makes the acyl chloride group readily undergo nucleophilic acyl substitution with a wide range of nucleophiles.

The Methyl Ester: The Secondary Reactive Site

The methyl ester group is significantly less reactive than the acyl chloride. The methoxy (B1213986) group (-OCH₃) is a poorer leaving group compared to the chloride ion. While the carbonyl carbon of the ester is still electrophilic, it is less so than that of the acyl chloride. The lone pairs on the ester oxygen can donate electron density to the carbonyl carbon via resonance, slightly reducing its electrophilicity.

Table 2: Relative Reactivity of Carbonyl Derivatives Towards Nucleophilic Substitution

| Functional Group | Relative Reactivity | Leaving Group |

| Acyl Chloride | Very High | Cl⁻ (weak base) |

| Acid Anhydride | High | RCOO⁻ (weak base) |

| Ester | Moderate | RO⁻ (stronger base) |

| Amide | Low | R₂N⁻ (very strong base) |

This difference in reactivity is crucial for the selective functionalization of this compound. Under controlled conditions, a nucleophile will preferentially react with the acyl chloride group, leaving the methyl ester intact for subsequent transformations.

Key Reactions and Signaling Pathways

The differential reactivity of this compound allows for a variety of selective transformations.

Nucleophilic Acyl Substitution at the Acyl Chloride

This is the most common and synthetically useful reaction of this compound. A wide range of nucleophiles can be employed to generate a diverse array of derivatives.

References

The Strategic Application of Methyl Succinyl Chloride as a Precision Mono-Acylating Agent in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of contemporary organic synthesis, particularly within pharmaceutical and materials science, the demand for reagents that offer high selectivity and efficiency is paramount. Methyl succinyl chloride, a bifunctional molecule featuring a reactive acyl chloride and a more stable methyl ester, has emerged as a valuable tool for the controlled introduction of a succinyl moiety. This guide provides a comprehensive overview of the role of this compound as a mono-acylating agent, detailing its applications, experimental protocols, and the underlying principles of its reactivity. Its ability to selectively acylate a range of nucleophiles makes it an important building block in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and bioconjugates.

Physicochemical Properties and Reactivity

This compound (CAS 1490-25-1) is a colorless to pale yellow liquid with a pungent odor, indicative of its reactive nature.[1] Its structure, featuring both an acyl chloride and a methyl ester, is the key to its utility as a mono-acylating agent. The acyl chloride is a highly electrophilic functional group that readily reacts with nucleophiles such as amines, alcohols, and phenols.[1] In contrast, the methyl ester is significantly less reactive under standard acylation conditions, allowing for selective reaction at the acyl chloride terminus. This differential reactivity is the cornerstone of its application in mono-acylation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1490-25-1 | [1] |

| Molecular Formula | C₅H₇ClO₃ | [1] |

| Molecular Weight | 150.56 g/mol | [2] |

| Boiling Point | 58-65 °C at 3 mmHg | [3] |

| Density | 1.230 g/mL at 20 °C | [3] |

| Refractive Index | n20/D 1.44 | [3] |

| Flash Point | 165 °F | [3] |

| Solubility | Reacts with water and alcohols. Soluble in many organic solvents (e.g., DCM, THF, ether). | [1] |

Note: this compound is sensitive to moisture and will hydrolyze to form monomethyl succinate (B1194679) and hydrochloric acid. It should be handled under anhydrous conditions.[1]

Applications in Mono-Acylation

The primary application of this compound is the mono-acylation of a wide range of nucleophiles. This allows for the introduction of a methyl succinate group, which can serve as a linker or a precursor to a carboxylic acid functionality upon subsequent hydrolysis of the ester.

N-Acylation of Amines

This compound reacts readily with primary and secondary amines to form the corresponding succinamic acid methyl esters. This reaction is typically fast and proceeds with high yield. The chemoselectivity for acylation of amines in the presence of other nucleophilic groups like hydroxyls can be very high under appropriate conditions.[4]

General Workflow for N-Acylation of Amines

Caption: General workflow for the N-acylation of amines using this compound.

O-Acylation of Alcohols and Phenols

Alcohols and phenols can also be acylated with this compound to yield the corresponding succinic acid monoesters. These reactions are generally slower than the acylation of amines and often require a base catalyst, such as pyridine (B92270) or triethylamine (B128534), to proceed at a reasonable rate.

Friedel-Crafts Acylation

This compound can be used as an acylating agent in Friedel-Crafts reactions to introduce a 4-methoxycarbonylbutanoyl group onto an aromatic ring. This reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and typically proceeds with good regioselectivity on activated aromatic substrates.[5][6] The resulting aryl ketoester can be a valuable intermediate in the synthesis of more complex molecules. For instance, the Friedel-Crafts reaction of toluene (B28343) with succinic anhydride, a related reaction, yields 4-(4-methylphenyl)-4-oxobutanoic acid, suggesting a similar outcome with this compound.[6]

Signaling Pathway for Friedel-Crafts Acylation

Caption: Simplified pathway of Friedel-Crafts acylation using this compound.

Bioconjugation and Linker Synthesis

The bifunctional nature of this compound makes it an attractive reagent for the synthesis of heterobifunctional crosslinkers used in bioconjugation.[7][8] The acyl chloride can be reacted with a nucleophile on a labeling molecule, and the methyl ester can be subsequently hydrolyzed to a carboxylic acid. This carboxylic acid can then be activated (e.g., as an NHS ester) for reaction with an amino group on a biomolecule, such as a protein or peptide. This approach allows for the creation of linkers with a defined length and chemical functionality.

Experimental Protocols

The following sections provide detailed, generalized protocols for the mono-acylation of various substrates with this compound. These protocols are based on standard procedures for acylation reactions and should be optimized for specific substrates.

General Protocol for the N-Acylation of an Aromatic Amine

This protocol describes the synthesis of a methyl 4-(arylamino)-4-oxobutanoate.

1. Materials:

-

This compound

-

Aromatic amine (e.g., aniline, p-toluidine)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Triethylamine (TEA) or pyridine

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

2. Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aromatic amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the stirred amine solution via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.

Table 2: Representative Yields for N-Acylation of Aromatic Amines (Predicted)

| Aromatic Amine | Product | Typical Yield Range |

| Aniline | Methyl 4-oxo-4-(phenylamino)butanoate | 85-95% |

| p-Toluidine | Methyl 4-oxo-4-(p-tolylamino)butanoate | 88-98% |

| p-Anisidine | Methyl 4-((4-methoxyphenyl)amino)-4-oxobutanoate | 90-99% |

| p-Chloroaniline | Methyl 4-((4-chlorophenyl)amino)-4-oxobutanoate | 80-90% |

Note: These are predicted yield ranges based on similar reactions. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

General Protocol for the O-Acylation of a Phenol (B47542)

This protocol describes the synthesis of a methyl 4-oxo-4-(phenoxy)butanoate.

1. Materials:

-

This compound

-

Phenol

-

Anhydrous pyridine or a mixture of anhydrous DCM and triethylamine

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

2. Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the phenol (1.0 eq.) in anhydrous pyridine (or DCM with 1.5 eq. of TEA).

-

Cool the solution to 0 °C.

-

Slowly add this compound (1.2 eq.) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

After completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove pyridine/TEA), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

General Protocol for Friedel-Crafts Acylation of an Aromatic Compound

This protocol outlines the synthesis of a methyl 4-aryl-4-oxobutanoate.

1. Materials:

-

This compound

-

Aromatic compound (e.g., toluene)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or nitrobenzene

-

Ice

-

Concentrated hydrochloric acid (HCl)

2. Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and a gas outlet connected to a trap, suspend anhydrous AlCl₃ (1.2 eq.) in anhydrous DCM under an inert atmosphere.

-

Cool the suspension to 0 °C in an ice-salt bath.

-

Slowly add this compound (1.0 eq.) to the stirred suspension.

-

After the addition is complete, add the aromatic compound (1.0 eq.) dropwise, maintaining the temperature below 5 °C.

-

After the addition, allow the reaction to stir at room temperature for 2-6 hours, monitoring by TLC.

-

Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the resulting ketoester by vacuum distillation or column chromatography.

Spectroscopic Data of Representative Products

The following tables provide expected spectroscopic data for representative products of mono-acylation reactions with this compound.

Table 3: Predicted ¹H NMR Data for Methyl 4-oxo-4-(phenylamino)butanoate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | s | 1H | -NH- |

| ~7.6 | d | 2H | Ar-H (ortho to NH) |

| ~7.3 | t | 2H | Ar-H (meta to NH) |

| ~7.1 | t | 1H | Ar-H (para to NH) |

| 3.65 | s | 3H | -OCH₃ |

| 2.75 | t | 2H | -CH₂-C(=O)N- |

| 2.60 | t | 2H | -CH₂-C(=O)O- |

Table 4: Predicted ¹³C NMR Data for Methyl 4-oxo-4-(phenylamino)butanoate

| Chemical Shift (δ, ppm) | Assignment |

| ~173.5 | -C(=O)O- |

| ~171.0 | -C(=O)N- |

| ~138.0 | Ar-C (ipso to NH) |

| ~129.0 | Ar-CH (meta to NH) |

| ~124.0 | Ar-CH (para to NH) |

| ~120.0 | Ar-CH (ortho to NH) |

| 51.8 | -OCH₃ |

| 31.5 | -CH₂-C(=O)N- |

| 29.0 | -CH₂-C(=O)O- |

Table 5: Predicted IR Data for Methyl 4-oxo-4-(phenylamino)butanoate

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretch |

| ~3050 | C-H stretch (aromatic) |

| ~2950 | C-H stretch (aliphatic) |

| ~1735 | C=O stretch (ester) |

| ~1680 | C=O stretch (amide I) |

| ~1600, 1490 | C=C stretch (aromatic) |

| ~1540 | N-H bend (amide II) |

Conclusion

This compound is a highly effective and versatile mono-acylating agent. Its differential reactivity allows for the selective acylation of a wide range of nucleophiles, making it a valuable building block in organic synthesis. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this reagent in their synthetic endeavors. With careful control of reaction conditions, this compound can be employed to construct complex molecular architectures with high precision and efficiency, contributing to the advancement of chemical and pharmaceutical sciences.

References

- 1. CAS 1490-25-1: this compound | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. Methyl 4-chloro-4-oxobutanoate | 1490-25-1 [chemicalbook.com]

- 4. CN100413840C - A kind of catalytic synthesis method of methyl succinic acid - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. korambiotech.com [korambiotech.com]

- 8. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

Spectroscopic Profile of Methyl Succinyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for methyl succinyl chloride (CAS 1490-25-1), also known as methyl 4-chloro-4-oxobutanoate. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound is summarized in the tables below for easy reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.7 | Singlet | 3H | O-CH₃ (Methyl ester) |

| ~3.3 | Triplet | 2H | -CH₂-C(=O)Cl |

| ~2.8 | Triplet | 2H | -CH₂-C(=O)OCH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (ppm) | Assignment |

| ~173 | C=O (Ester) |

| ~172 | C=O (Acyl Chloride) |

| ~52 | O-CH₃ |

| ~45 | -CH₂-C(=O)Cl |

| ~29 | -CH₂-C(=O)OCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum identifies the functional groups present in the molecule based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1810 | Strong | C=O Stretch (Acyl Chloride)[1][2][3] |

| ~1735 | Strong | C=O Stretch (Ester)[1][2][3] |

| 1300-1150 | Strong | C-O Stretch (Ester) |

| 2950-2850 | Medium | C-H Stretch (Aliphatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, aiding in the determination of the molecular weight and structure.

| m/z | Relative Intensity | Assignment |

| 150 | Moderate | [M]⁺ (Molecular Ion, ³⁵Cl isotope) |

| 152 | Low | [M+2]⁺ (Molecular Ion, ³⁷Cl isotope) |

| 115 | High | [M - Cl]⁺ |

| 91 | Moderate | [M - COOCH₃]⁺ |

| 59 | High | [COOCH₃]⁺ |

| 55 | High | [C₃H₃O]⁺ |

Experimental Protocols

The following sections describe the general methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) within an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added for chemical shift calibration.

Data Acquisition: The NMR spectra are acquired on a spectrometer operating at a specific frequency for ¹H and ¹³C nuclei (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). For ¹H NMR, standard pulse sequences are used to obtain the spectrum. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr). A drop of the neat liquid is placed on one plate, and the second plate is carefully placed on top to create a uniform thin layer.

Data Acquisition: The prepared salt plates are placed in the sample holder of an FTIR (Fourier Transform Infrared) spectrometer. The instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. The spectrum is then recorded over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile compounds like this compound. In the ion source, the molecules are ionized, typically using Electron Ionization (EI), which involves bombarding the sample with a high-energy electron beam.

Mass Analysis and Detection: The resulting positively charged ions and fragment ions are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The logical flow of a typical spectroscopic analysis, from sample preparation to structural elucidation, is depicted in the following diagram.

Caption: Workflow of Spectroscopic Analysis.

References

An In-depth Technical Guide to the Solubility of Methyl Succinyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl succinyl chloride in organic solvents. Due to the compound's reactive nature, this guide focuses on the qualitative aspects of its solubility, underpinned by its chemical properties. Furthermore, a general experimental protocol for determining the solubility of reactive acyl chlorides is provided, alongside a visualization of its reactivity pathways.

Core Concepts: Reactivity Dictates Solubility

This compound (CAS No: 1490-25-1) is a derivative of succinic acid featuring a reactive acyl chloride functional group.[1] This group governs its interaction with organic solvents, making its "solubility" a matter of miscibility versus chemical reaction.

Acyl chlorides are among the most reactive of carboxylic acid derivatives and readily undergo nucleophilic acyl substitution.[2] The primary determinant of this compound's behavior in a solvent is the presence of nucleophilic functional groups in the solvent molecule, particularly those with active hydrogens, such as hydroxyl (-OH) or amino (-NH) groups.

Interaction with Protic vs. Aprotic Solvents

Organic solvents can be broadly categorized into protic and aprotic types. This distinction is critical for understanding the solubility of this compound.

-

Protic Solvents: These solvents possess a hydrogen atom bound to an electronegative atom, such as oxygen or nitrogen, and can thus act as hydrogen bond donors. Common examples include water, alcohols (e.g., methanol, ethanol), and carboxylic acids. This compound is not soluble in protic solvents in the traditional sense; instead, it undergoes a vigorous and often exothermic reaction. For instance, with water, it hydrolyzes to form methyl succinate (B1194679) and hydrochloric acid.[1][3] Similarly, it reacts with alcohols to form esters.

-

Aprotic Solvents: These solvents lack a hydrogen atom bonded to an electronegative atom and are therefore not hydrogen bond donors. They are generally less reactive towards electrophiles like this compound. Aprotic solvents can be further divided into polar and non-polar categories. This compound is expected to be soluble in or miscible with a wide range of common aprotic organic solvents. This is the class of solvents that should be used when a true solution of this compound is required for a reaction.

Qualitative Solubility Data

| Solvent Class | Examples | Expected Interaction with this compound |

| Protic Solvents | Water, Methanol, Ethanol, Isopropanol | Reactive (Not Soluble) |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Miscible / Soluble |

| Non-Polar Aprotic | Hexane, Toluene, Diethyl Ether | Miscible / Soluble |

Note: When using aprotic solvents, it is crucial that they are anhydrous (dry), as trace amounts of water can lead to the slow decomposition of the this compound.

Visualizing the Reactivity Pathway

The logical relationship between the choice of solvent and the resulting chemical pathway for this compound can be visualized as follows:

Caption: Solvent choice dictates the fate of this compound.

Experimental Protocol: General Method for Determining Solubility of a Reactive Acyl Chloride

Due to the reactive nature of this compound, traditional solubility determination methods that involve equilibrium with an excess of solute may be complicated by decomposition. A practical approach for research purposes is often to determine miscibility or the concentration at which a solution remains stable for a given period under anhydrous conditions.

Objective: To determine the miscibility or approximate solubility of this compound in a given anhydrous aprotic organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, hexane)

-

Dry glassware (e.g., vials with septa, graduated cylinders, syringes)

-

Inert atmosphere (e.g., nitrogen or argon gas)

-

Magnetic stirrer and stir bars

-

Constant temperature bath

Methodology:

-

Preparation:

-

Ensure all glassware is oven-dried and cooled under a stream of inert gas to remove any adsorbed moisture.

-

Handle this compound and anhydrous solvents under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques).

-

-

Miscibility Test (Qualitative):

-

To a dry vial containing a magnetic stir bar, add a known volume (e.g., 1 mL) of the anhydrous solvent.

-

While stirring, add an equal volume of this compound dropwise via syringe.

-

Observe if a single, clear phase is maintained. If so, the two liquids are considered miscible.

-

-

Approximate Solubility Determination (Semi-Quantitative):

-

In a dry, sealed vial under an inert atmosphere, place a known volume of the anhydrous solvent (e.g., 10 mL).

-

Place the vial in a constant temperature bath set to the desired temperature.

-

Incrementally add small, known volumes of this compound to the stirred solvent.

-

After each addition, allow the solution to equilibrate and observe for any signs of phase separation or precipitation.

-

The solubility can be approximated as the maximum amount of this compound that can be added while maintaining a single, clear phase.

-

-

Stability Assessment:

-

Prepare a solution of a known concentration of this compound in the anhydrous solvent.

-

Monitor the solution over time using an appropriate analytical technique (e.g., NMR spectroscopy, GC-MS) to detect the appearance of degradation products. This will help establish the practical time frame for which a solution can be considered stable for experimental use.

-

Safety Precautions:

-

This compound is corrosive and reacts with moisture to produce HCl gas. Always handle it in a well-ventilated fume hood.[4]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Take care to avoid contact with skin and eyes, and inhalation of vapors.

This guide provides a foundational understanding of the solubility of this compound, emphasizing its reactivity as the key determinant of its behavior in organic solvents. For any application, the use of dry, aprotic solvents is paramount to maintaining the integrity of the compound.

References

Unlocking New Frontiers: Potential Research Areas Involving Methyl Succinyl Chloride

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl succinyl chloride, a reactive acylating agent, presents a versatile scaffold for chemical synthesis, offering significant potential for the discovery and development of novel molecules in the pharmaceutical and materials science sectors. Its dual functionality, comprising a highly reactive acyl chloride and a methyl ester group, allows for a diverse range of chemical transformations, making it an attractive starting material for creating complex molecular architectures. This technical guide explores promising research avenues involving this compound, providing insights into its application in the synthesis of bioactive compounds and functional materials. We will delve into key reaction pathways, present detailed experimental protocols, and offer quantitative data to facilitate further investigation.

Core Chemical Properties and Reactivity

This compound (CAS No: 1490-25-1), with the molecular formula C₅H₇ClO₃, is a derivative of succinic acid.[1] It is a colorless to pale yellow liquid known for its pungent odor and high reactivity, primarily attributed to the acyl chloride functional group. This group readily participates in nucleophilic acyl substitution reactions, making it an excellent reagent for introducing a methyl succinate (B1194679) moiety into various molecules.[1] It is sensitive to moisture and should be handled with care due to its corrosive nature.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₇ClO₃ | [1] |

| Molecular Weight | 150.56 g/mol | [1] |

| CAS Number | 1490-25-1 | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 58 - 65 °C at 4 hPa | [1] |

| Density | 1.223 g/cm³ at 25 °C | [1] |

Potential Research Area 1: Synthesis of Novel Bioactive Amides

The reaction of this compound with primary and secondary amines offers a straightforward route to a wide array of succinamic acid methyl esters. These amides are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules, including anti-inflammatory agents and kinase inhibitors.

Synthesis of Substituted N-Phenylsuccinamic Acid Methyl Esters

The reaction with substituted anilines can lead to the generation of a library of N-arylsuccinamic acid derivatives. These compounds can be screened for various biological activities.

Experimental Protocol: General Procedure for the Synthesis of Methyl 3-((aryl)carbamoyl)propanoates

A solution of a substituted aniline (B41778) (1.0 eq.) and a non-nucleophilic base such as triethylamine (B128534) (1.2 eq.) in a suitable aprotic solvent (e.g., dichloromethane (B109758), tetrahydrofuran) is cooled to 0 °C. This compound (1.1 eq.) is added dropwise to the stirred solution. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Upon completion (monitored by TLC), the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Table 2: Exemplary Yields for the Synthesis of N-Arylsuccinamic Acid Methyl Esters

| Substituted Aniline | Product | Yield (%) |

| Aniline | Methyl 3-(phenylcarbamoyl)propanoate | 85-95 |

| 4-Chloroaniline | Methyl 3-((4-chlorophenyl)carbamoyl)propanoate | 80-90 |

| 4-Methoxyaniline | Methyl 3-((4-methoxyphenyl)carbamoyl)propanoate | 88-96 |

Diagram 1: Synthesis of N-Arylsuccinamic Acid Methyl Esters

Caption: General workflow for the synthesis of N-arylsuccinamic acid methyl esters.

Potential Biological Applications of Synthesized Amides

-

Anti-inflammatory Agents: The succinamic acid moiety is present in some known anti-inflammatory compounds. Synthesized derivatives could be screened for their ability to inhibit cyclooxygenase (COX) enzymes or other inflammatory targets.

-

Kinase Inhibitors: The amide linkage is a key feature in many kinase inhibitors. The synthesized compounds could be tested against a panel of kinases to identify potential new inhibitors for cancer therapy.

-

Antimicrobial Agents: Amide derivatives have also shown promise as antimicrobial agents. The synthesized library could be screened against various bacterial and fungal strains.

Potential Research Area 2: Friedel-Crafts Acylation for the Synthesis of Aryl Keto-Esters

The acyl chloride functionality of this compound makes it a suitable electrophile for Friedel-Crafts acylation reactions with electron-rich aromatic and heteroaromatic compounds. This reaction provides access to aryl keto-esters, which are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and natural product analogues.

Friedel-Crafts Acylation of Indoles

Indole (B1671886) and its derivatives are privileged scaffolds in medicinal chemistry. The Friedel-Crafts acylation of indoles with this compound can lead to the formation of 3-acylindoles, which are precursors to a variety of biologically active compounds.

Experimental Protocol: Friedel-Crafts Acylation of Indole

To a stirred solution of indole (1.0 eq.) in a dry solvent such as dichloromethane or nitrobenzene, a Lewis acid catalyst (e.g., AlCl₃, SnCl₄, 1.2 eq.) is added at 0 °C under an inert atmosphere. This compound (1.1 eq.) is then added dropwise. The reaction mixture is stirred at room temperature for 4-6 hours. The reaction is quenched by the slow addition of ice-cold water and dilute HCl. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Table 3: Expected Products from Friedel-Crafts Acylation

| Aromatic Substrate | Expected Product |

| Indole | Methyl 4-(1H-indol-3-yl)-4-oxobutanoate |

| N-Methylindole | Methyl 4-(1-methyl-1H-indol-3-yl)-4-oxobutanoate |

| Anisole | Methyl 4-(4-methoxyphenyl)-4-oxobutanoate |

Diagram 2: Friedel-Crafts Acylation of Indole

Caption: Reaction scheme for the Friedel-Crafts acylation of indole.

Further Transformations and Applications of Aryl Keto-Esters

The resulting aryl keto-esters can serve as versatile intermediates for:

-

Synthesis of Heterocycles: Cyclization reactions can be performed to generate various heterocyclic systems, such as pyridazinones or other nitrogen-containing heterocycles with potential biological activity.

-

Reduction and Further Functionalization: The keto group can be reduced to an alcohol or completely removed (Clemmensen or Wolff-Kishner reduction) to introduce an alkyl chain, providing access to a different class of compounds.

Potential Research Area 3: Synthesis of Diesters with Potential Pharmacological Activity

Drawing inspiration from the muscle relaxant succinylcholine (B1214915) chloride, which is a diester of succinic acid, this compound can be utilized to synthesize unsymmetrical diesters. This involves a two-step process where the acyl chloride is first reacted with an alcohol to form an ester, followed by transesterification or hydrolysis of the methyl ester and subsequent esterification with a different alcohol.

Synthesis of Unsymmetrical Diesters

Experimental Protocol: Two-Step Synthesis of Unsymmetrical Diesters

Step 1: Esterification of the Acyl Chloride. To a solution of an alcohol (e.g., a bioactive alcohol or a functionalized alcohol) (1.0 eq.) and a base like pyridine (B92270) (1.2 eq.) in a dry aprotic solvent, this compound (1.1 eq.) is added dropwise at 0 °C. The reaction is stirred at room temperature until completion. The product, a methyl ester derivative, is isolated and purified.

Step 2: Transesterification. The purified methyl ester from Step 1 is then subjected to transesterification with a second, different alcohol in the presence of an acid or base catalyst to yield the unsymmetrical diester.

Diagram 3: Pathway to Unsymmetrical Diesters

Caption: Two-step synthetic route to unsymmetrical diesters.

Potential Applications

This approach allows for the synthesis of diesters where one of the alcohol components could be a known pharmacophore, potentially leading to new prodrugs or compounds with dual biological activities.

Data Presentation: Spectroscopic Characterization

The characterization of the synthesized compounds is crucial. Below are typical spectroscopic data for a representative product.

Table 4: Spectroscopic Data for Methyl 3-(phenylcarbamoyl)propanoate

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.05 (s, 1H, NH), 7.51 (d, J = 7.8 Hz, 2H, Ar-H), 7.32 (t, J = 7.8 Hz, 2H, Ar-H), 7.10 (t, J = 7.4 Hz, 1H, Ar-H), 3.70 (s, 3H, OCH₃), 2.75 (t, J = 6.8 Hz, 2H, CH₂), 2.65 (t, J = 6.8 Hz, 2H, CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 173.5, 171.2, 138.0, 129.0, 124.3, 120.1, 52.0, 31.5, 29.3 |

| IR (KBr, cm⁻¹) | 3300 (N-H), 1735 (C=O, ester), 1660 (C=O, amide), 1600, 1440 (aromatic C=C) |

| MS (ESI) | m/z 208.1 [M+H]⁺ |

Conclusion

This compound is a valuable and versatile building block with significant untapped potential in chemical research. The exploration of its reactivity in amidation, Friedel-Crafts acylation, and the synthesis of novel diesters opens up exciting avenues for the discovery of new drug candidates and functional materials. The experimental protocols and data presented in this guide are intended to serve as a foundation for researchers to embark on these promising areas of investigation. Further exploration into the biological activities of the synthesized compounds is highly encouraged and could lead to significant advancements in various therapeutic areas.

References

The Genesis of a Key Reagent: A Technical History of Methyl Succinyl Chloride Synthesis

For researchers, scientists, and professionals in drug development, methyl succinyl chloride stands as a crucial bifunctional reagent, enabling the precise introduction of a four-carbon chain with differentiated reactivity at each end. Its history is not one of a singular, celebrated discovery but rather an evolution of synthetic methodologies for acyl chlorides and succinic acid derivatives, reflecting the broader advancements in organic chemistry.

This technical guide delves into the historical and contemporary synthesis of this compound, providing detailed experimental protocols and quantitative data to support laboratory applications.

A Historical Overview: The Rise of Acyl Chlorides

The story of this compound is intrinsically linked to the development of methods for converting carboxylic acids into more reactive acyl chlorides. In the 19th century, chemists began to explore reagents that could replace the hydroxyl group of a carboxylic acid with a chlorine atom, thereby "activating" the carbonyl group for further reactions.

Pioneering work in this area led to the adoption of several key chlorinating agents, which remain staples in the organic chemistry laboratory to this day. These include:

-

Phosphorus Pentachloride (PCl₅): One of the earliest and most robust reagents used for this transformation. Its reaction with a carboxylic acid produces the desired acyl chloride, along with phosphoryl chloride (POCl₃) and hydrogen chloride (HCl) gas.

-

Thionyl Chloride (SOCl₂): A milder and more convenient alternative to PCl₅. The byproducts of its reaction with a carboxylic acid, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are both gases, which simplifies product purification.

-

Oxalyl Chloride ((COCl)₂): A highly effective and selective reagent that often provides cleaner reactions and higher yields, particularly for sensitive substrates. It decomposes into carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl).

While the exact date and discoverer of this compound's first synthesis are not prominently documented in historical records, its preparation would have become feasible following the establishment of these fundamental synthetic transformations. The logical precursor, mono-methyl succinate (B1194679) , would first need to be synthesized, followed by the conversion of its free carboxylic acid group to the acyl chloride.

Synthesis of the Precursor: Mono-Methyl Succinate

The primary starting material for the synthesis of this compound is mono-methyl succinate, also known as 3-(methoxycarbonyl)propanoic acid. The most common and efficient method for its preparation is the ring-opening of succinic anhydride (B1165640) with methanol (B129727).

Experimental Protocol: Synthesis of Mono-Methyl Succinate from Succinic Anhydride

Materials:

-

Succinic anhydride

-

Anhydrous methanol

-

Reflux condenser

-

Round-bottom flask

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine succinic anhydride and a molar excess of anhydrous methanol (typically a 1:1.2 to 1:2 molar ratio of anhydride to methanol).

-

Heat the mixture to reflux with stirring. The reaction is generally complete within 1-3 hours, often indicated by the dissolution of the solid succinic anhydride.

-

After the reaction is complete, allow the solution to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

The resulting crude mono-methyl succinate, a white solid, can often be used directly in the next step without further purification. If necessary, it can be recrystallized from a suitable solvent.

Quantitative Data for Mono-Methyl Succinate Synthesis:

| Reactants | Molar Ratio (Anhydride:Methanol) | Reaction Time (hours) | Temperature (°C) | Yield (%) |

| Succinic Anhydride, Methanol | 1:1.2 | 1 | Reflux | ~95-96 |

| Succinic Anhydride, Methanol | 1:1 | 1 | 100 | 82.0 |

The Core Transformation: Synthesis of this compound

With mono-methyl succinate in hand, the final step is the conversion of the carboxylic acid functionality to an acyl chloride. The choice of chlorinating agent depends on factors such as scale, desired purity, and the sensitivity of the starting material.

Key Synthesis Pathways

The synthesis of this compound from mono-methyl succinate is a classic example of nucleophilic acyl substitution at the carboxylic acid. The general transformation is depicted below:

Caption: General synthesis pathway for this compound.

Experimental Protocol 1: Using Thionyl Chloride (SOCl₂)

This is a widely used and cost-effective method.

Materials:

-

Mono-methyl succinate

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., dichloromethane (B109758), toluene) (optional)

-

Reflux condenser with a gas trap (to neutralize HCl and SO₂)

-

Round-bottom flask

-

Heating mantle

Procedure:

-

To a round-bottom flask containing mono-methyl succinate, slowly add an excess of thionyl chloride (typically 1.5 to 2.5 molar equivalents). The reaction can be performed neat or in an anhydrous solvent.

-

The reaction mixture is then gently heated to reflux (typically 50-80 °C) and maintained at this temperature until the evolution of gases (HCl and SO₂) ceases. This usually takes 1-3 hours.

-

After cooling to room temperature, the excess thionyl chloride and solvent (if used) are removed by distillation, often under reduced pressure.

-

The resulting crude this compound can be purified by fractional distillation under vacuum to yield a colorless to pale yellow liquid.

Experimental Protocol 2: Using Oxalyl Chloride ((COCl)₂)

This method is often preferred for its milder reaction conditions and cleaner byproducts.

Materials:

-

Mono-methyl succinate

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous solvent (e.g., dichloromethane)

-

Catalytic amount of N,N-dimethylformamide (DMF)

-

Round-bottom flask

-

Stirring apparatus

-

Addition funnel

Procedure:

-

Dissolve mono-methyl succinate in an anhydrous solvent such as dichloromethane in a round-bottom flask.

-

Add a catalytic amount of DMF (1-2 drops).

-

Slowly add oxalyl chloride (typically 1.1 to 1.5 molar equivalents) to the stirred solution at room temperature or below (0 °C). Gas evolution (CO, CO₂, HCl) will be observed.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until gas evolution ceases.

-

The solvent and volatile byproducts are removed under reduced pressure to yield the crude this compound, which can be purified by vacuum distillation.

Quantitative Data for this compound Synthesis:

| Precursor | Chlorinating Agent | Molar Ratio (Precursor:Reagent) | Solvent | Temperature (°C) | Yield (%) |

| Mono-methyl succinate | Thionyl Chloride | 1:2.5 | None | 80-100 | ~96 |

| Mono-methyl succinate | Oxalyl Chloride | 1:1.95 | Dichloromethane | Room Temperature | 91.3 |

Experimental Workflow Visualization

The following diagram illustrates the typical laboratory workflow for the synthesis of this compound.

Caption: Laboratory workflow for this compound synthesis.

Conclusion

The synthesis of this compound, while not marked by a singular moment of discovery, represents a cornerstone of modern organic synthesis. Its preparation relies on fundamental and well-established reactions, refined over more than a century of chemical innovation. For the contemporary researcher, the choice of synthetic route is guided by considerations of yield, purity, scale, and safety. The detailed protocols and data presented in this guide provide a solid foundation for the successful laboratory preparation of this versatile and valuable chemical intermediate.

Methodological & Application

Application Notes and Protocols for Acylation using Methyl Succinyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl succinyl chloride, also known as methyl 4-chloro-4-oxobutanoate, is a versatile bifunctional reagent widely employed in organic synthesis.[1][2][3] Its structure incorporates a highly reactive acyl chloride and a less reactive methyl ester, allowing for selective chemical transformations. The acyl chloride moiety serves as a potent acylating agent for a variety of nucleophiles, including amines, alcohols, and aromatic compounds, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1][3]

This document provides detailed standard protocols for the acylation of amines and alcohols using this compound, as well as for its application in Friedel-Crafts acylation. Furthermore, it delves into the biological significance of succinylation, a related post-translational modification, to provide context for drug development professionals.

Data Presentation: Typical Reaction Parameters for Acylation

The following table summarizes typical conditions and expected outcomes for acylation reactions using this compound with representative amine and alcohol substrates.

| Parameter | N-Acylation of an Amine (e.g., Aniline) | O-Acylation of an Alcohol (e.g., Benzyl Alcohol) | Friedel-Crafts Acylation of an Arene (e.g., Benzene) |

| Substrate | Aniline | Benzyl Alcohol | Benzene |

| This compound (Equivalents) | 1.0 - 1.2 | 1.0 - 1.2 | 1.0 - 1.2 |

| Base/Catalyst | Triethylamine (B128534) (TEA) or Pyridine | Triethylamine (TEA) or Pyridine | Aluminum Chloride (AlCl₃) |

| Base/Catalyst (Equivalents) | 1.1 - 1.5 | 1.1 - 1.5 | 1.1 - 1.5 (Stoichiometric) |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Dichloromethane (DCM), Tetrahydrofuran (THF) | Dichloromethane (DCM), Carbon Disulfide (CS₂) |

| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 1 - 4 hours | 2 - 12 hours | 1 - 3 hours |

| Expected Yield | 85 - 95% | 80 - 90% | 70 - 85% |

| Work-up | Aqueous wash (e.g., NaHCO₃, brine) | Aqueous wash (e.g., NaHCO₃, brine) | Quench with ice/HCl, aqueous wash |

| Purification | Recrystallization or Column Chromatography | Column Chromatography | Column Chromatography |

Experimental Protocols

Protocol 1: N-Acylation of an Amine with this compound

This protocol describes a general procedure for the synthesis of a methyl succinamide (B89737) derivative from a primary or secondary amine.

Materials:

-

Amine (e.g., Aniline)

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq.) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.2 eq.) to the solution and stir for 5 minutes.

-

Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise to the stirred amine solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-